Head-to-Head Antimycobacterial Potency: Retro-Amide 1a vs. Corresponding Forward Amide Against M. tuberculosis H37Rv
In a direct, experimentally matched comparison, the unsubstituted N-(pyrazin-2-yl)benzamide (compound 1a; retro-amide) exhibited an MIC of 100 µg/mL against M. tuberculosis H37Rv ATCC 27294 in the Microplate Alamar Blue Assay (MABA), whereas the corresponding unsubstituted N-phenylpyrazine-2-carboxamide (forward amide) showed MIC > 100 µg/mL with 0% inhibition at 6.25 µg/mL in the TAACF assay [1][2]. This demonstrates that even in the absence of any ring substitution, amide bond orientation alone modulates antimycobacterial activity.
| Evidence Dimension | In vitro growth inhibition of M. tuberculosis H37Rv (MIC, µg/mL) |
|---|---|
| Target Compound Data | N-(pyrazin-2-yl)benzamide (1a): MIC = 100 µg/mL (MABA) |
| Comparator Or Baseline | N-phenylpyrazine-2-carboxamide (unsubstituted forward amide): MIC > 100 µg/mL; 0% inhibition at 6.25 µg/mL (TAACF) |
| Quantified Difference | Retro-amide 1a shows detectable activity (MIC = 100 µg/mL), while the forward-amide counterpart is inactive (MIC > 100 µg/mL) |
| Conditions | M. tuberculosis H37Rv ATCC 27294; Microplate Alamar Blue Assay (MABA) for retro-amides; TAACF assay for forward amides; data from Table 6 of Zitko et al. 2018 |
Why This Matters
This head-to-head comparison proves that the retro-amide scaffold is not biologically silent—the inverted amide bond orientation produces a measurable shift in antimycobacterial activity, making N-(pyrazin-2-yl)benzamide the essential unsubstituted control compound for any SAR campaign exploring retro-amide antimycobacterial agents.
- [1] Zitko J et al. Molecules. 2018;23(9):2390. Table 6: Comparison of antimycobacterial activity (Mtb MIC) of N-pyrazinylbenzamides (retro-amides) vs. N-phenylpyrazine-2-carboxamides (amides). View Source
- [2] Zitko J et al. Molecules. 2018;23(9):2390. Table 2: MIC values of N-pyrazinylbenzamides against Mtb H37Rv and non-tuberculous mycobacteria. Compound 1a: Mtb MIC = 100 µg/mL. View Source
